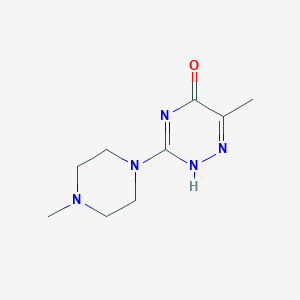![molecular formula C17H26N2O2 B256010 N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide, also known as Carfentanil, is a synthetic opioid drug that has been used for veterinary purposes as an anesthetic agent. It belongs to the class of fentanyl analogs and is known for its high potency and rapid onset of action. Due to its potent analgesic properties, it has been used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the regulation of pain perception. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals to the brain. This results in a potent analgesic effect that is much stronger than that of morphine.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has a number of biochemical and physiological effects on the body. It acts on the central nervous system and can cause sedation, respiratory depression, and decreased heart rate. It also has a potent analgesic effect that is much stronger than that of morphine. Additionally, it can cause nausea, vomiting, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a potent analgesic agent that can be used to investigate the mechanism of action of opioids and their potential therapeutic applications. Additionally, it has a rapid onset of action and a short duration of action, which makes it useful for studying the acute effects of opioids. However, its high potency and potential for respiratory depression make it difficult to use in animal studies, and it requires specialized equipment and expertise for safe handling.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of novel opioid analgesics that have a lower potential for addiction and respiratory depression. Additionally, there is interest in investigating the potential use of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide in the treatment of opioid addiction and withdrawal. Finally, there is a need for further research on the potential long-term effects of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide use, particularly in chronic pain patients.
Synthesemethoden
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxyphenethylamine with 4-methylpiperidin-1-ylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fentanyl to produce N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide. The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide is a complex process and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has been used extensively in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been found to be a potent analgesic agent that acts on the mu-opioid receptor in the brain and spinal cord. Additionally, it has been used in studies to investigate its potential use in the treatment of opioid addiction and withdrawal.
Eigenschaften
Produktname |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C17H26N2O2/c1-14-8-11-19(12-9-14)13-17(20)18-10-7-15-3-5-16(21-2)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
IFFOCULTEOMXSM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NCCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1CCN(CC1)CC(=O)NCCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)

![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)

![(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B255958.png)
